methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Description
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
This compound has been utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis. For example, its derivatives have been prepared to give fused heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which are significant for their potential biological activities (Lovro Selič & B. Stanovnik, 1997). Similarly, the synthesis of heterocyclic systems involving the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been reported, leading to the creation of various pyrimidin-4-ones and pyridazin-4-ones, showcasing the compound's utility in generating bioactive heterocycles (R. Toplak et al., 1999).
Antimicrobial Agents
The compound's derivatives have been explored for their antimicrobial properties. For instance, the synthesis of formazans from a Mannich base derived from a similar compound has shown moderate antimicrobial activity against various pathogenic bacterial and fungal strains (P. Sah et al., 2014). This highlights the potential of this compound in the development of new antimicrobial agents.
Molecular Structures and Supramolecular Assembly
Studies on the molecular structures and supramolecular assembly of derivatives of this compound have provided insights into their chemical properties and interactions. For example, the investigation of two isomeric reaction products has elucidated their hydrogen-bonded sheets and chains of edge-fused rings, contributing to the understanding of molecular interactions and crystal engineering (J. Portilla et al., 2007).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with 4-chlorophenylhydrazine to form 4-(4-chlorophenyl)-1,3-diazene-1-carboxylic acid. This intermediate is then reacted with ethyl acetoacetate to form ethyl 4-(4-chlorophenyl)-3-oxobutanoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-(4-chlorophenyl)-3-hydrazinobutanoate, which is then reacted with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid to form the final product, methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate.", "Starting Materials": [ "4-aminobenzoic acid", "4-chlorophenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid" ], "Reaction": [ "4-aminobenzoic acid is reacted with 4-chlorophenylhydrazine to form 4-(4-chlorophenyl)-1,3-diazene-1-carboxylic acid.", "4-(4-chlorophenyl)-1,3-diazene-1-carboxylic acid is reacted with ethyl acetoacetate to form ethyl 4-(4-chlorophenyl)-3-oxobutanoate.", "Ethyl 4-(4-chlorophenyl)-3-oxobutanoate is reacted with hydrazine hydrate to form ethyl 4-(4-chlorophenyl)-3-hydrazinobutanoate.", "Ethyl 4-(4-chlorophenyl)-3-hydrazinobutanoate is reacted with 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid to form the final product, methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate." ] } | |
CAS No. |
941876-94-4 |
Molecular Formula |
C22H17ClN4O4 |
Molecular Weight |
436.85 |
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H17ClN4O4/c1-31-22(30)15-4-8-17(9-5-15)24-20(28)13-26-10-11-27-19(21(26)29)12-18(25-27)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,24,28) |
InChI Key |
JPWISQFVKGYWDK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |
solubility |
not available |
Origin of Product |
United States |
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